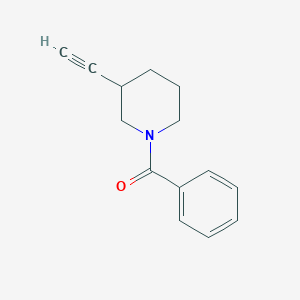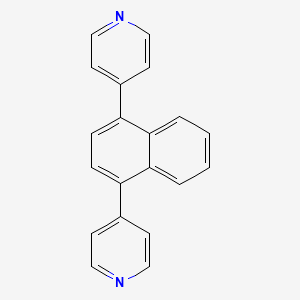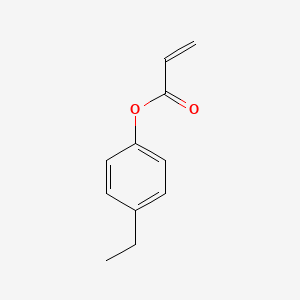
4-Ethylphenyl acrylate
描述
4-Ethylphenyl acrylate is an organic compound with the chemical formula C11H12O2. It is commonly used as a monomer in the synthesis of polymers and copolymers. This compound is characterized by its clear, colorless liquid form and is known for its versatility in various industrial applications, including the production of resins, coatings, adhesives, and inks .
准备方法
Synthetic Routes and Reaction Conditions: 4-Ethylphenyl acrylate is typically synthesized through the esterification of 4-ethylphenol with acrylic acid. This reaction is often catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the purification of the final product through distillation to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions: 4-Ethylphenyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with nucleophiles and electrophiles.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-ethylphenol and acrylic acid.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, often using initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Addition Reactions: Catalyzed by Lewis acids or bases, depending on the nature of the reactants.
Ester Hydrolysis: Conducted in the presence of strong acids (e.g., HCl) or bases (e.g., NaOH).
Major Products:
Polymerization: Produces polymers and copolymers used in various applications.
Addition Reactions: Forms addition products depending on the reactants used.
Ester Hydrolysis: Yields 4-ethylphenol and acrylic acid.
科学研究应用
4-Ethylphenyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of dental materials and tissue engineering scaffolds.
Industry: Applied in the production of high-performance coatings, adhesives, and inks
作用机制
The mechanism of action of 4-ethylphenyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in free radical polymerization, leading to the formation of high molecular weight polymers. These polymers exhibit unique properties such as flexibility, toughness, and chemical resistance, making them suitable for various applications .
相似化合物的比较
Methyl acrylate: A simpler acrylate ester with a similar reactivity profile.
Ethyl acrylate: Another acrylate ester with comparable properties but a different alkyl group.
Butyl acrylate: Known for its use in the production of flexible and adhesive polymers
Uniqueness: 4-Ethylphenyl acrylate stands out due to the presence of the ethylphenyl group, which imparts unique properties such as enhanced hydrophobicity and improved adhesion to various substrates. This makes it particularly valuable in applications requiring strong adhesive properties and resistance to environmental factors .
属性
IUPAC Name |
(4-ethylphenyl) prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-9-5-7-10(8-6-9)13-11(12)4-2/h4-8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLOCNAWLYTGQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B3102883.png)
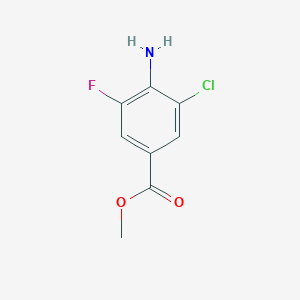
![1-Thia-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B3102897.png)
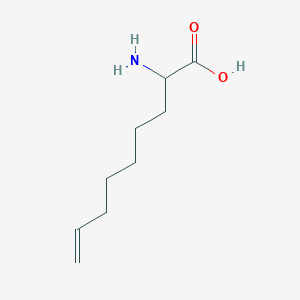
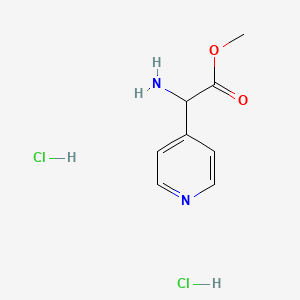
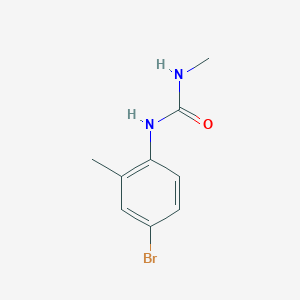
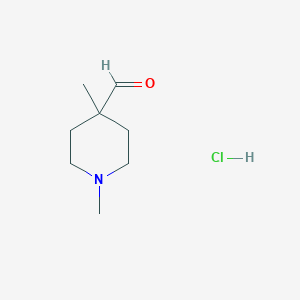
![5'-Bromospiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B3102932.png)
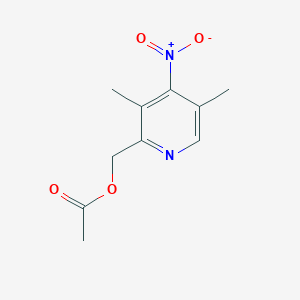

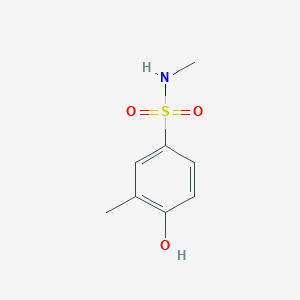
![N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine](/img/structure/B3102957.png)
